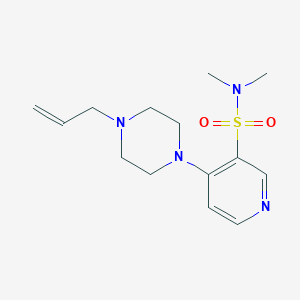![molecular formula C25H34N2O3 B215411 Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B215411.png)
Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, commonly known as 'DEET', is a synthetic chemical compound that is widely used as an insect repellent. DEET was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available in the market.
作用机制
DEET works by interfering with the olfactory receptors of insects, thereby making it difficult for them to detect the presence of humans and animals. DEET also acts as an irritant to insects, causing them to fly away or avoid contact with the treated surface.
Biochemical and Physiological Effects:
DEET is a lipophilic compound that is absorbed through the skin and metabolized in the liver. It has been found to have low toxicity in humans and animals. However, prolonged exposure to DEET can cause skin irritation, eye irritation, and allergic reactions in some individuals.
实验室实验的优点和局限性
DEET is widely used in laboratory experiments as an insect repellent. It is effective against a wide range of insects and can be used in both indoor and outdoor experiments. However, DEET can interfere with some laboratory assays, and caution should be exercised when using it in experiments.
未来方向
There is ongoing research on the development of new insect repellents that are more effective and less toxic than DEET. Some of the future directions in this field include the development of new compounds that target specific olfactory receptors in insects, the use of natural compounds as insect repellents, and the development of new delivery systems for insect repellents.
合成方法
DEET is synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This is then reacted with diethylamine to form N,N-diethyl-3-methylbenzamide, which is further reacted with ethyl acetoacetate to form ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.
科学研究应用
DEET has been extensively studied for its insect repellent properties. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, fleas, and flies. DEET works by blocking the insect's ability to detect the presence of humans and animals by interfering with their olfactory receptors.
属性
产品名称 |
Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |
|---|---|
分子式 |
C25H34N2O3 |
分子量 |
410.5 g/mol |
IUPAC 名称 |
ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H34N2O3/c1-7-27(8-2)18-12-10-17(11-13-18)22-21(24(29)30-9-3)16(4)26-19-14-25(5,6)15-20(28)23(19)22/h10-13,22,26H,7-9,14-15H2,1-6H3 |
InChI 键 |
ZFNWTCGDWINJKC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215330.png)
![Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate](/img/structure/B215332.png)

![N-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215334.png)



![4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid](/img/structure/B215346.png)
![4-[(4-methoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B215348.png)
![Bis(3,4,5-trichlorophenyl) 2-[1-(3-methylphenyl)propyl]malonate](/img/structure/B215350.png)

![N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide](/img/structure/B215352.png)
![1-Isopropyl-4-[5-(1-pyrrolidinylcarbonyl)-2-pyridinyl]piperazine](/img/structure/B215353.png)